N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE
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Overview
Description
N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE is a complex heterocyclic compound that features a pyridine ring fused with a triazole ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale production, ensuring high yields and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound acts as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1 . It binds to the active sites of these enzymes, preventing their normal function and thereby exerting its therapeutic effects. The pathways involved include the inhibition of signal transduction and transcription pathways, leading to reduced cellular proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares a similar triazole-pyridine structure and is used in the synthesis of various heterocyclic compounds.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
N-(PYRIDIN-2-YL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE is unique due to its specific combination of a pyridine ring with a triazole ring system, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-pyridin-2-yl-2-(5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7OS/c18-8(14-7-3-1-2-4-11-7)5-19-10-16-15-9-12-6-13-17(9)10/h1-4,6H,5H2,(H,11,14,18)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJWARKCTDTQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NN=C3N2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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